molecular formula C7H5Cl2NO B12824413 3-Chloro-5-methylisonicotinoyl chloride

3-Chloro-5-methylisonicotinoyl chloride

Cat. No.: B12824413
M. Wt: 190.02 g/mol
InChI Key: KUCOVUOLLJRCEI-UHFFFAOYSA-N
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Description

3-Chloro-5-methylisonicotinoyl chloride is an organic compound with the molecular formula C7H5Cl2NO It is a derivative of isonicotinic acid and features a chloro and methyl substituent on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-methylisonicotinoyl chloride typically involves the chlorination of 5-methylisonicotinic acid. One common method is the reaction of 5-methylisonicotinic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C7H7NO2+SOCl2C7H5Cl2NO+SO2+HCl\text{C7H7NO2} + \text{SOCl2} \rightarrow \text{C7H5Cl2NO} + \text{SO2} + \text{HCl} C7H7NO2+SOCl2→C7H5Cl2NO+SO2+HCl

In this reaction, thionyl chloride acts as both a chlorinating agent and a dehydrating agent, converting the carboxylic acid group into an acyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved using similar methods but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methylisonicotinoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3-chloro-5-methylisonicotinic acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with this compound under mild to moderate conditions, often in the presence of a base like pyridine or triethylamine.

    Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.

    Reduction: Requires strong reducing agents and anhydrous conditions.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    3-Chloro-5-methylisonicotinic acid: Formed by hydrolysis.

Scientific Research Applications

3-Chloro-5-methylisonicotinoyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting bacterial and viral infections.

    Material Science: Utilized in the preparation of functionalized materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-5-methylisonicotinoyl chloride primarily involves its reactivity as an acylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and the nature of the nucleophiles involved.

Comparison with Similar Compounds

Similar Compounds

    3-Chloroisonicotinoyl chloride: Similar structure but lacks the methyl group.

    5-Methylisonicotinoyl chloride: Similar structure but lacks the chloro group.

    Isonicotinoyl chloride: Parent compound without chloro or methyl substituents.

Uniqueness

3-Chloro-5-methylisonicotinoyl chloride is unique due to the presence of both chloro and methyl substituents, which can influence its reactivity and selectivity in chemical reactions. These substituents can also affect its biological activity, making it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C7H5Cl2NO

Molecular Weight

190.02 g/mol

IUPAC Name

3-chloro-5-methylpyridine-4-carbonyl chloride

InChI

InChI=1S/C7H5Cl2NO/c1-4-2-10-3-5(8)6(4)7(9)11/h2-3H,1H3

InChI Key

KUCOVUOLLJRCEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1C(=O)Cl)Cl

Origin of Product

United States

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